N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
Description
N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a 1,3,5-triazine derivative characterized by a dimethylamino group at position 4, a piperidinyl group at position 6, and a benzamide-linked methyl group at position 2 of the triazine core. This compound shares structural motifs with bioactive molecules, including antimicrobial and antiviral agents, due to the triazine scaffold’s versatility in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-23(2)17-20-15(13-19-16(25)14-9-5-3-6-10-14)21-18(22-17)24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDXMNKMPIXDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound with significant potential in biological applications, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Structural Characteristics
The compound features a triazinyl moiety linked to a benzamide core through a methyl bridge . Its structure includes several functional groups:
- Dimethylamino group
- Piperidine ring
- Carboxamide
These components contribute to its chemical reactivity and interaction with biological targets.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1) with IC50 values in the low micromolar range, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies
-
PARP Inhibition :
- A study demonstrated that compounds similar to this compound effectively inhibit PARP1, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents .
- Soluble Epoxide Hydrolase (sEH) Inhibition :
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The unique combination of triazine and dioxine structures in this compound enhances its binding capabilities and biological activity compared to simpler analogs .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The presence of the piperidine ring and triazine moiety facilitates interactions with active sites on target enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Physical Properties
provides a series of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)aniline derivatives (4a–4k) with varying aryl substituents. These compounds exhibit distinct melting points (MPs), reflecting differences in crystallinity and intermolecular forces:
| Compound | Substituent | Melting Point (°C) |
|---|---|---|
| 4a | Phenyl | 186–188 |
| 4k | 4-Nitro-phenyl | 237 |
| 4e | 4-Fluoro-phenyl | 175–177 |
| 4g | 4-Chloro-phenyl | 183–185 |
The nitro-substituted derivative (4k) has the highest MP (237°C), attributed to strong dipole-dipole interactions and molecular rigidity. In contrast, the 3-methoxy analog (4d) melts at 116–119°C, likely due to reduced packing efficiency . The target compound’s benzamide group may enhance solubility compared to aniline derivatives, though experimental data are needed for confirmation.
Anti-HIV Activity of Piperidine-Linked Triazines
describes piperidine-containing triazines (e.g., 6a3: 4-((4-(4-amino-6-(mesitylamino)-1,3,5-triazin-2-ylamino)piperidin-1-yl)methyl)benzamide) with anti-HIV activity. These compounds inhibit viral replication via interactions with HIV-1 reverse transcriptase. The piperidine moiety enhances membrane permeability, while the benzamide group contributes to target binding . The target compound’s piperidinyl group may confer similar pharmacokinetic advantages, though its antiviral efficacy requires validation.
Pesticidal Triazine Derivatives
lists triazine-based pesticides, such as metsulfuron methyl ester, which inhibit plant acetolactate synthase. Key structural differences include:
- Target compound : Benzamide and piperidinyl groups.
- Pesticides : Sulfonylurea or trifluoroethoxy substituents.
The dimethylamino and piperidinyl groups in the target compound may reduce herbicidal activity compared to sulfonylurea analogs but could offer novel modes of action .
Sulfonamide vs. Benzamide Derivatives
reports a sulfonamide analog (BJ52847: 1-(4-chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
